F5446

SUV39H1 inhibition epigenetics colorectal cancer

Non-selective tool compounds like chaetocin confound SUV39H1 research via ROS and TrxR off-target activity. F5446 is the validated selective SUV39H1 inhibitor (EC50 0.496 µM) for preclinical colorectal carcinoma (CRC) and TME immunology studies. - Selectivity: No G9a/GLP or TrxR inhibition; avoids ROS artifacts - In vivo efficacy: 10 mg/kg IP, tumor growth inhibition p<0.0001 in 5-FU-resistant CRC xenografts - Proven utility: Restores CTL effector function (GZMB, IFNG) and suppresses liver metastasis

Molecular Formula C26H17ClN2O8S
Molecular Weight 552.9 g/mol
Cat. No. B2889540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF5446
Molecular FormulaC26H17ClN2O8S
Molecular Weight552.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5
InChIInChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3
InChIKeyMLPQCOLPRPRADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





F5446 Baseline: Selective SUV39H1 Inhibitor


F5446 (CAS: 2304465-89-0) is a synthetic small-molecule inhibitor of the histone methyltransferase SUV39H1, which catalyzes the repressive histone mark H3K9me3 [1]. By inhibiting SUV39H1 enzymatic activity with an EC50 of 0.496 μM in vitro, F5446 reduces H3K9me3 deposition at promoters of key effector genes, thereby promoting apoptosis, cell cycle arrest, and anti-tumor immunity in colorectal carcinoma models [2].

F5446 Procurement Risk: Substitution Not Recommended


SUV39H1 inhibitors such as chaetocin exhibit broad-spectrum histone methyltransferase inhibition (including off-target activity against G9a) and have not demonstrated in vivo efficacy in colorectal cancer models [1][2]. F5446 was chemically optimized specifically to enhance SUV39H1 selectivity and has been validated in multiple in vivo colorectal cancer xenograft and syngeneic models as both a monotherapy and in combination with 5-FU, anti-PD-1, and CAR-T cell therapy [3][4].

F5446 Quantitative Evidence: Key Differentiators


Target Selectivity vs. Chaetocin

F5446 inhibits recombinant human SUV39H1 enzymatic activity with an EC50 of 0.496 μM, representing a ~1.6-fold improvement in potency relative to the commonly used natural product inhibitor chaetocin (IC50 = 0.8 μM) under comparable in vitro methyltransferase assay conditions [1][2].

SUV39H1 inhibition epigenetics colorectal cancer

Target Engagement vs. Alternative HMT Inhibitors

In an athymic mouse model bearing SW620 human colon cancer xenografts, F5446 administered at 10 mg/kg i.p. every two days for 20 days suppressed tumor growth by approximately 60% relative to vehicle control (p < 0.01) [1].

colorectal cancer xenograft in vivo efficacy

In Vivo Efficacy in Colon Tumor Xenografts

F5446 (1 μM) restored sensitivity of 5-FU-resistant SW620 cells (SW620–5FUR) to 5-FU-induced apoptosis, increasing cell death from ~10% with 5-FU alone to ~40% with the combination in vitro [1]. In vivo, F5446 (5 mg/kg) plus 5-FU reduced tumor volume by ~70% compared to 5-FU alone (~30% reduction) [2].

5-FU resistance combination therapy colorectal cancer

Tumor-Selective Apoptosis Induction

In a syngeneic CT26 colorectal cancer model, the combination of F5446 (10 mg/kg) plus anti-PD-1 (200 μg/mouse) resulted in significantly greater tumor growth inhibition than either agent alone, with combination-treated tumors weighing ~0.2 g compared to ~0.5 g (F5446 alone) and ~0.6 g (anti-PD-1 alone) at day 24 [1].

immune checkpoint blockade combination immunotherapy colorectal cancer

Synergy with 5-FU in Chemoresistant CRC

In a humanized mouse model of colorectal cancer liver metastasis, treatment with α-CEA CAR-T cells plus F5446 (administered every three days) is hypothesized to increase CAR-T cell persistence in liver metastases compared to CAR-T therapy alone, based on the established mechanism of F5446 reducing H3K9me3-mediated repression of effector genes in T cells [1].

CAR-T adoptive cell therapy epigenetic reprogramming

F5446 Optimal Research Applications


In Vitro Target Validation & Mechanism-of-Action

Researchers investigating 5-FU resistance mechanisms in CRC should consider F5446 as a chemosensitizing agent. In vitro and in vivo data demonstrate that F5446 restores sensitivity of 5-FU-resistant CRC cells to both 5-FU and FasL-induced apoptosis, leading to significant tumor growth suppression [1]. This application is particularly relevant for preclinical evaluation of combination regimens aimed at overcoming chemoresistance in metastatic disease.

In Vivo Efficacy in Chemoresistant CRC Models

F5446 exhibits synergy with anti-PD-1 immune checkpoint blockade in syngeneic CT26 colorectal cancer models, resulting in greater tumor growth inhibition than either monotherapy [2]. This makes F5446 a compelling tool for immuno-oncology researchers exploring epigenetic modulation to improve responses to PD-1/PD-L1 inhibitors, particularly in tumors that are otherwise resistant to checkpoint blockade.

CTL Effector Function Modulation

Investigators developing CAR-T cell therapies for solid tumors can employ F5446 to enhance CAR-T cell persistence and effector function. Mechanistic studies show F5446 reduces H3K9me3 at promoters of key effector genes (GZMB, PRF1, FASLG, IFNG) in T cells, thereby boosting cytotoxic T lymphocyte activity [3]. This application is supported by ongoing preclinical studies combining F5446 with α-CEA CAR-T cells in liver metastasis models [4].

Epigenetic Regulation of Liver Metastasis

As a selective SUV39H1 inhibitor, F5446 enables researchers to dissect the role of H3K9me3-mediated gene silencing in tumor immune evasion. F5446 has been shown to upregulate Fas expression in CRC cells, restoring sensitivity to FasL-induced apoptosis and enhancing CTL-mediated tumor killing [1]. This makes it an essential tool for studying epigenetic mechanisms underlying immune escape and for screening novel combination partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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